molecular formula C20H20N8O B2620666 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide CAS No. 1286719-51-4

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2620666
CAS No.: 1286719-51-4
M. Wt: 388.435
InChI Key: AZZHEDTWKGFHGP-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core linked to a pyridazine ring substituted with a pyrazole group at the 6-position and an N-bound 1H-benzimidazol-2-yl moiety. However, specific biological data for this compound are absent in the provided evidence, necessitating a focus on structural and synthetic comparisons.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-19(24-20-22-15-6-1-2-7-16(15)23-20)14-5-3-11-27(13-14)17-8-9-18(26-25-17)28-12-4-10-21-28/h1-2,4,6-10,12,14H,3,5,11,13H2,(H2,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHEDTWKGFHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H22_{22}N6_{6}O, with a molecular weight of approximately 378.44 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a benzimidazole derivative, which are known to contribute to various biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Angiogenesis : It has been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which play a crucial role in angiogenesis. Studies have demonstrated that the compound can reduce VEGF-induced phosphorylation of VEGF receptor 2 (VEGF-R2) in human umbilical vein endothelial cells (HUVECs), indicating its potential as an antiangiogenic agent .
  • Antitumor Activity : In vitro assays reveal that the compound exhibits significant antitumor effects by inducing apoptosis in cancer cell lines. It has been reported to selectively inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers .

Biological Evaluation

The biological evaluation of this compound includes various assays to determine its efficacy and safety profile:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntiangiogenicVEGF-R2 Phosphorylation Inhibition50% inhibition at 30 μM
AntitumorCell Viability AssaySignificant reduction in cell viability
CytotoxicityApoptosis InductionInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiangiogenic Properties : A study evaluated the compound's ability to inhibit angiogenesis in vitro and in vivo. Results indicated that it significantly reduced capillary tube formation in HUVECs and inhibited tumor growth in mouse models by targeting NRP1 (Neuropilin-1) pathways .
  • Antitumor Efficacy : In another investigation, the compound was tested against different cancer cell lines (e.g., breast cancer, lung cancer). The results showed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent antitumor activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Distribution : It shows favorable distribution characteristics with a volume of distribution suitable for targeting tumors.
  • Metabolism and Excretion : Initial findings indicate metabolic stability, with a half-life conducive for once-daily dosing regimens .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural homology with the target molecule:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Purity/Yield (%)
Target Compound Piperidine-3-carboxamide 6-(1H-Pyrazol-1-yl)pyridazin-3-yl; 1H-benzimidazol-2-yl Not provided Not available
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamide Derivatives (e.g., Compound 32 ) Benzimidazole-acetamide 6-Chloro-1-methyl-benzimidazol-2-yl; 1H-pyrazol-3(5)-yl Not provided Not reported
3-Methyl-N-(1-(2-Methyl-1H-Imidazol-4-yl)Ethyl)-4-((6-(Trifluoromethyl)Pyridin-3-yl)Methyl)Pyrrole-2-Carboxamide (41) Pyrrole-2-carboxamide Trifluoromethylpyridinyl; 2-methylimidazole 392.2 98.67% (HPLC)
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide Pyrazolo[3,4-b]pyridine-carboxamide 1-Ethyl-3-methylpyrazol-4-yl; 3,6-dimethylphenyl 374.4 Not reported
Key Observations:

Core Flexibility: The target’s piperidine-3-carboxamide core offers greater conformational flexibility compared to the rigid pyrrole (Compound 41 ) or pyrazolo[3,4-b]pyridine (Compound ) scaffolds. This flexibility may enhance binding to diverse biological targets but could also reduce selectivity. Benzimidazole-containing analogs (e.g., Compound 32 ) share the 1H-benzimidazol-2-yl group, a known pharmacophore for kinase and protease inhibition.

Substituent Effects :

  • The 6-(1H-pyrazol-1-yl)pyridazin-3-yl group in the target is distinct from the trifluoromethylpyridinyl group in Compound 41 , which is electron-withdrawing and may improve metabolic stability.
  • Chloro and methyl substituents on benzimidazole (Compound 32 ) could enhance lipophilicity compared to the unsubstituted benzimidazole in the target.

Synthetic Efficiency :

  • Compound 41 achieved 35% yield with 98.67% HPLC purity, suggesting robust coupling and purification protocols. The target compound’s synthesis likely employs similar reagents (e.g., EDCI/HOBt in DMF) but lacks reported efficiency metrics .
  • Chromatography and recrystallization methods used for analogs may apply to the target’s purification.

Physicochemical and Pharmacokinetic Considerations

  • Polarity : The pyridazine and benzimidazole groups in the target may increase polarity relative to pyrazolo[3,4-b]pyridine derivatives , improving aqueous solubility but reducing membrane permeability.

Q & A

Q. How can regioselective functionalization of the pyridazine ring be achieved?

  • Strategies :
  • Directing groups : Install temporary groups (e.g., boronic esters) to steer cross-coupling reactions .
  • Metal catalysis : Pd-mediated C–H activation for late-stage diversification .
  • Protecting groups : Selective benzimidazole protection (e.g., SEM groups) during pyrazole coupling .

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